REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[C:4]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5].[OH-].[Na+].Cl>O.CCO.C(OCC)C>[C:4]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[N:2][OH:3])=[CH:10][CH:9]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1,3.4|
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 25° C
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=NO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |